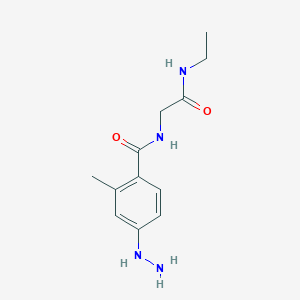
N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with ethylamino and hydrazinyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methylbenzoic acid with ethylamine to form the corresponding amide This intermediate is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzoic acid.
Reduction: Formation of N-(2-(Ethylamino)-2-hydroxyethyl)-4-hydrazinyl-2-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
- N-(2-(Dimethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide
- N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-chlorobenzamide
- N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methoxybenzamide
Comparison: N-(2-(Ethylamino)-2-oxoethyl)-4-hydrazinyl-2-methylbenzamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials. The presence of the methyl group on the benzamide core can also affect its chemical stability and solubility.
Propiedades
Fórmula molecular |
C12H18N4O2 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
N-[2-(ethylamino)-2-oxoethyl]-4-hydrazinyl-2-methylbenzamide |
InChI |
InChI=1S/C12H18N4O2/c1-3-14-11(17)7-15-12(18)10-5-4-9(16-13)6-8(10)2/h4-6,16H,3,7,13H2,1-2H3,(H,14,17)(H,15,18) |
Clave InChI |
DESKLWSCVWZAPG-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CNC(=O)C1=C(C=C(C=C1)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















